![molecular formula C8H6BrNO2S2 B8405266 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole CAS No. 184040-76-4](/img/structure/B8405266.png)
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 3-bromothiophene-2-sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole typically involves the reaction of 3-bromothiophene-2-sulfonyl chloride with pyrrole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust and scalable catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group, while the pyrrole ring can undergo oxidation to form pyrrole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation and Reduction Reactions: Sulfinyl or sulfide derivatives of the compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- N-(3-chlorothiophene-2-sulfonyl)pyrrole
- N-(3-fluorothiophene-2-sulfonyl)pyrrole
- N-(3-iodothiophene-2-sulfonyl)pyrrole
Uniqueness
1-[(3-bromothiophen-2-yl)sulfonyl]-1H-pyrrole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo counterparts.
属性
CAS 编号 |
184040-76-4 |
|---|---|
分子式 |
C8H6BrNO2S2 |
分子量 |
292.2 g/mol |
IUPAC 名称 |
1-(3-bromothiophen-2-yl)sulfonylpyrrole |
InChI |
InChI=1S/C8H6BrNO2S2/c9-7-3-6-13-8(7)14(11,12)10-4-1-2-5-10/h1-6H |
InChI 键 |
UVKZWBMMDITQEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CS2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

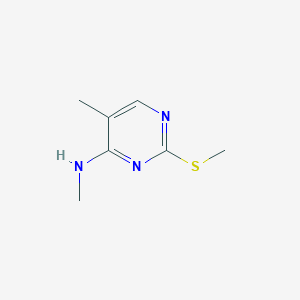
![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)
![[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine](/img/structure/B8405199.png)

![3-[(3-Methylpyrrolidin-1-yl) methyl]phenol](/img/structure/B8405225.png)
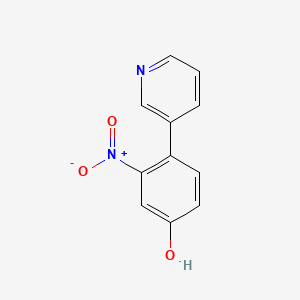
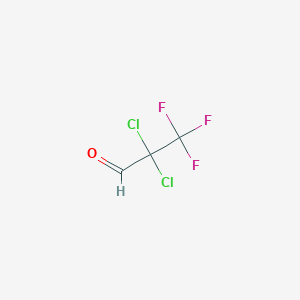

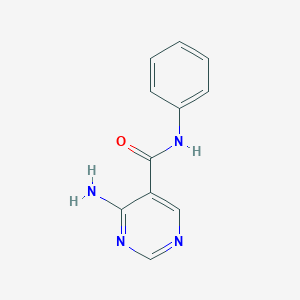
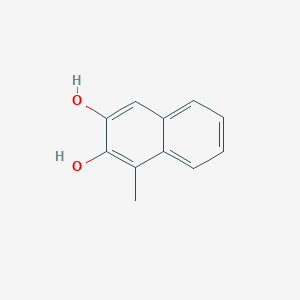
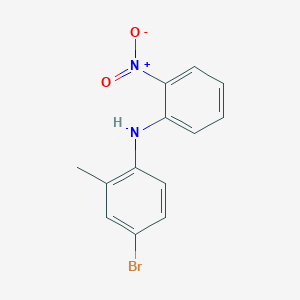
![8-(4-Piperidinyl)-8-azaspiro[4,5]decan-7,9-dione](/img/structure/B8405268.png)

